

An In-depth Technical Guide to 1,2,3-Triazole Containing Organic Compounds

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Compound of Interest

Compound Name: *1-Methyl-1H-1,2,3-triazole-5-carbaldehyde*

Cat. No.: *B1321574*

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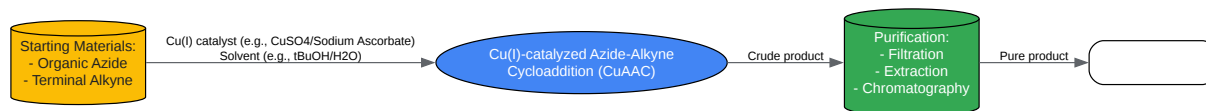
Introduction

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1] This scaffold has emerged as a significant pharmacophore in medicinal chemistry due to its unique chemical properties and broad spectrum of biological activities.[2][3] The stability of the triazole ring under physiological conditions, its ability to form hydrogen bonds, and its dipole moment contribute to its versatility in drug design.[4] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive overview of 1,2,3-triazole containing organic compounds, focusing on their synthesis, biological activities, and applications in drug development.

Synthesis of 1,2,3-Triazole Containing Compounds

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create by-products that are easily removed, and are stereospecific.[5] The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer.[6]

The general workflow for this synthetic approach is depicted below:



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Caption: General experimental workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Biological Activities and Therapeutic Potential

1,2,3-triazole derivatives have demonstrated a remarkable array of pharmacological activities, making them promising candidates for drug development in various therapeutic areas.^{[7][8]}

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,3-triazole-containing compounds.^{[7][9][10]} These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.^[9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.^{[7][9]}

Quantitative Data on Anticancer Activity

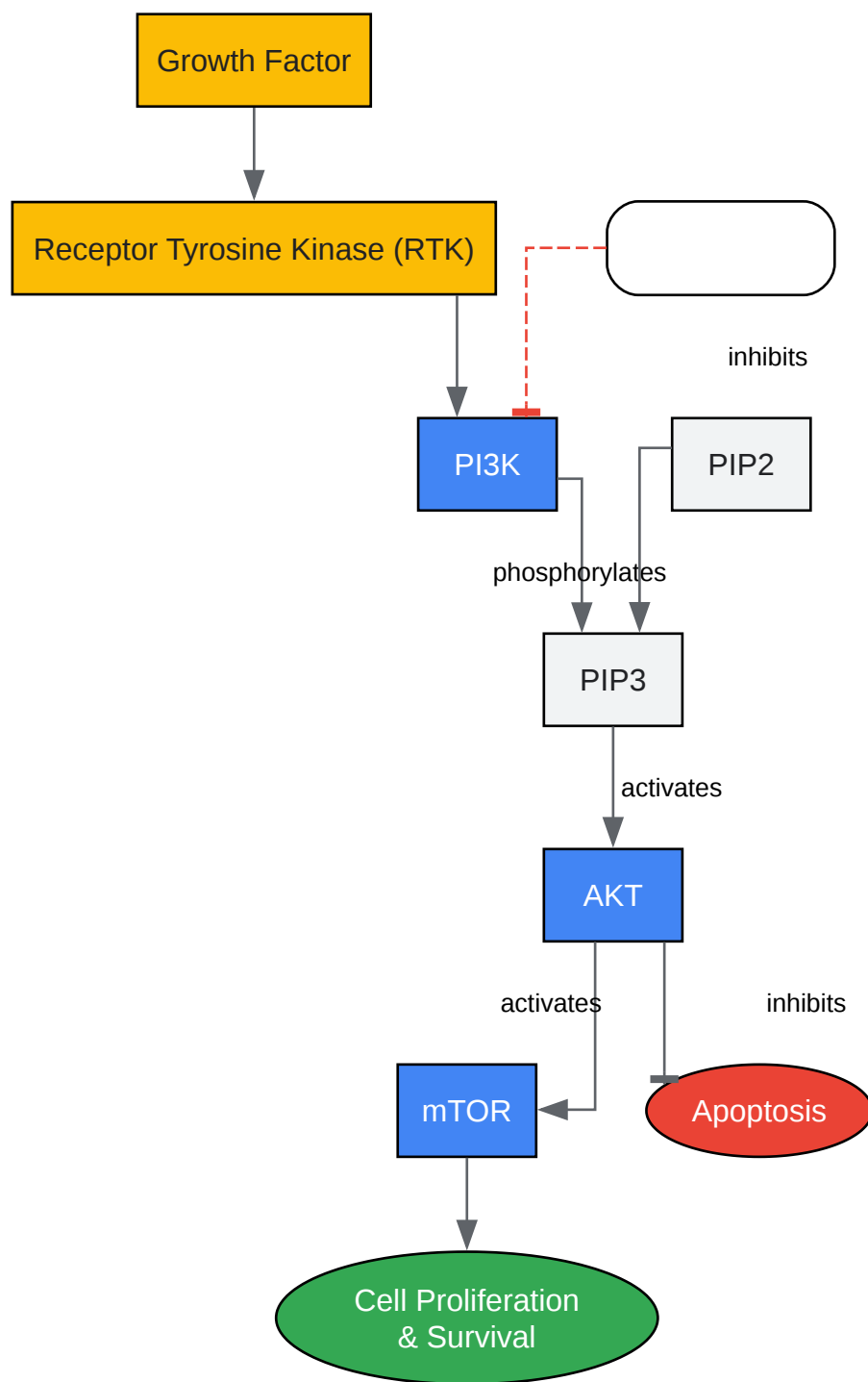
The following table summarizes the in vitro anticancer activity (IC₅₀ values in μM) of selected 1,2,3-triazole derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 8	HT-1080 (Fibrosarcoma)	15.13	[1]
A-549 (Lung Carcinoma)	21.25	[1]	
MCF-7 (Breast Adenocarcinoma)	18.06	[1]	
MDA-MB-231 (Breast Adenocarcinoma)	16.32	[1]	
Compound 1a	MCF-7 (Breast Adenocarcinoma)	1.82	[7]
Compound 1e	MCF-7 (Breast Adenocarcinoma)	1.90	[7]
Andrographolide Derivative 9	PANC-1 (Pancreatic)	1.8	[11]
Andrographolide Derivative 14	PANC-1 (Pancreatic)	2.5	[11]
Andrographolide Derivative 16	PANC-1 (Pancreatic)	3.0	[11]
Andrographolide Derivative 17	PANC-1 (Pancreatic)	2.8	[11]
Andrographolide Derivative 20	PANC-1 (Pancreatic)	2.9	[11]
Andrographolide Derivative 24	PANC-1 (Pancreatic)	2.2	[11]

Signaling Pathway Inhibition

One of the mechanisms by which 1,2,3-triazole derivatives exert their anticancer effects is through the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is

often deregulated in cancer.



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Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of certain 1,2,3-triazole derivatives.

Antifungal Activity

1,2,3-triazole derivatives have also shown significant promise as antifungal agents.[11][12] They can be effective against a range of fungal pathogens, including various *Candida* species, which are a common cause of opportunistic infections.[12]

Quantitative Data on Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$) of representative 1,2,3-triazole compounds against *Candida albicans*.

Compound ID	Fungal Strain	MIC50 ($\mu\text{g/mL}$)	Reference
4h	<i>Candida albicans</i> SC5314	< 1.52	[11]
4j	<i>Candida albicans</i> SC5314	< 1.52	[11]
4l	<i>Candida albicans</i> SC5314	0.51	[11]
4s	<i>Candida albicans</i> SC5314	0.53	[11]
4w	<i>Candida albicans</i> SC5314	0.69	[11]
Fluconazole (Ref.)	<i>Candida albicans</i> SC5314	1.52	[11]
4c	<i>Candida</i> spp. (various isolates)	64 - 256	[12]

Antibacterial Activity

The antibacterial potential of 1,2,3-triazoles has been explored against both Gram-positive and Gram-negative bacteria.[5][13] These compounds can exhibit a range of activities, from moderate to excellent, against various bacterial strains.[13]

Quantitative Data on Antibacterial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$) of selected 1,2,3-triazole derivatives against different bacterial species.

Compound ID	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Reference
3b	Escherichia coli	12.5	[13]
Staphylococcus aureus	12.5	[13]	
Bacillus subtilis	25	[13]	
Pseudomonas aeruginosa	25	[13]	
12a	Pseudomonas aeruginosa	0.14 (μM)	[5]
12b	Escherichia coli	1.08 (μM)	[5]
3	Enterococcus faecalis	1.20 (μM)	[5]
2a	Enterococcus faecalis	3.5 (μM)	[5]
9a	Escherichia coli (clinical isolate)	0.195	[1]
10d	Enterococcus faecalis (ATCC 29212)	≤ 0.195	[1]

Experimental Protocols

Synthesis: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

- Organic azide (1.0 equiv)

- Terminal alkyne (1.0-1.2 equiv)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (1-5 mol%)
- Sodium ascorbate (5-10 mol%)
- Solvent (e.g., a 1:1 mixture of tert-butanol and water, or dimethylformamide)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask, add the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).
- Dissolve the starting materials in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (1-5 mol%) in water.
- With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

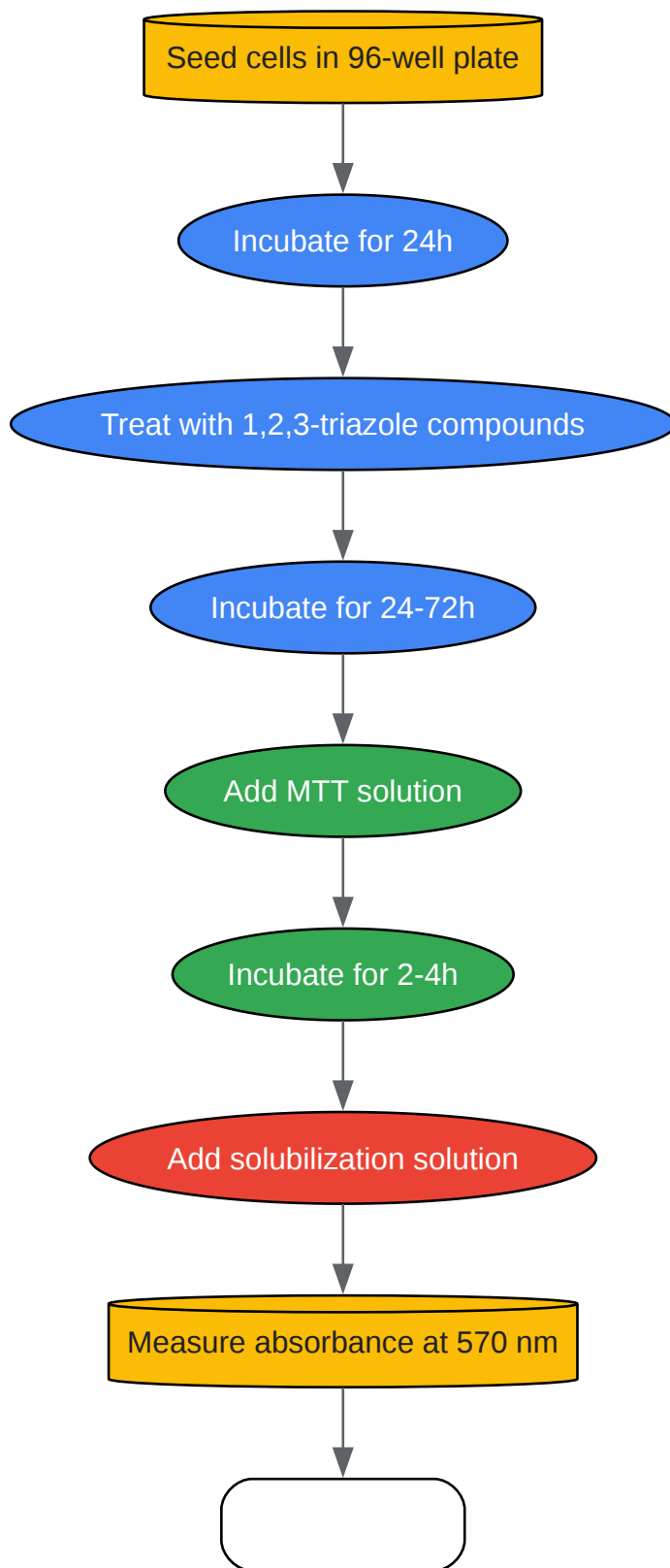
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 1,2,3-triazole test compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the 1,2,3-triazole compounds and incubate for 24-72 hours.
- After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.



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Caption: Workflow for the in vitro MTT assay to determine the anticancer activity of 1,2,3-triazole compounds.

Biological Assay: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

- Fungal strain of interest
- RPMI-1640 medium
- 1,2,3-triazole test compounds
- 96-well microtiter plates

Procedure:

- Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
- Perform serial two-fold dilutions of the 1,2,3-triazole compounds in the 96-well plates.
- Add the fungal inoculum to each well.
- Incubate the plates at 35-37°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Conclusion

1,2,3-triazole containing organic compounds represent a highly versatile and promising class of molecules for drug discovery and development. The ease of their synthesis via "click" chemistry, coupled with their diverse and potent biological activities, has established them as a privileged scaffold in medicinal chemistry. The data and protocols presented in this guide

highlight the significant potential of 1,2,3-triazoles as anticancer, antifungal, and antibacterial agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective therapeutic agents for a wide range of diseases.

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